N,N-Diethylhept-3-yn-1-amine
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Overview
Description
N,N-Diethylhept-3-yn-1-amine: is an organic compound belonging to the class of amines It features a hept-3-yn backbone with a nitrogen atom bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing N,N-Diethylhept-3-yn-1-amine involves the alkylation of ammonia with hept-3-yn-1-yl chloride, followed by subsequent alkylation with ethyl iodide
Reductive Amination: Another method involves the reductive amination of hept-3-yn-1-one with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethylhept-3-yn-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction of this compound can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N,N-diethylhept-3-yn-1-amide.
Reduction: Formation of N,N-diethylheptane-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Diethylhept-3-yn-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethylhept-3-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethylethylamine: A tertiary amine with similar reactivity but different alkyl groups.
N,N-Diethylpropylamine: Another tertiary amine with a shorter carbon chain.
N,N-Diethylbutylamine: Similar structure but with a butyl group instead of a heptyn group.
Uniqueness: N,N-Diethylhept-3-yn-1-amine is unique due to its hept-3-yn backbone, which imparts distinct chemical properties and reactivity compared to other tertiary amines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
63791-53-7 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N,N-diethylhept-3-yn-1-amine |
InChI |
InChI=1S/C11H21N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-7,10-11H2,1-3H3 |
InChI Key |
UKVPVFMSUQTXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCN(CC)CC |
Origin of Product |
United States |
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